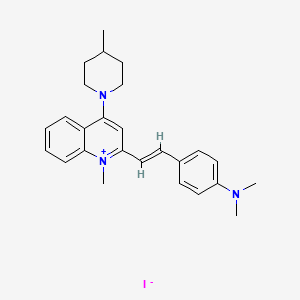
FtsZ-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FtsZ-IN-1 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for the development of new antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
FtsZ-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
FtsZ-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of bacterial cell division and to develop new antibacterial agents.
Biology: Employed in research to understand the role of FtsZ in bacterial cytokinesis and to explore the potential of FtsZ inhibitors as antibacterial drugs.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mécanisme D'action
FtsZ-IN-1 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disrupts the formation of the Z-ring, which is essential for bacterial cell division. The molecular targets of this compound include the GTP-binding site and the interdomain cleft of FtsZ, which are critical for its polymerization and function.
Comparaison Avec Des Composés Similaires
FtsZ-IN-1 is unique among FtsZ inhibitors due to its specific binding mode and high potency. Similar compounds include:
PC190723: Another potent FtsZ inhibitor with a different binding mode.
TXA707: A newer FtsZ inhibitor with promising antibacterial activity.
C8: A compound that targets the GTP-binding site of FtsZ.
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool for research and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C26H32IN3 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QNSNMYHREQPTRX-UHFFFAOYSA-M |
SMILES isomérique |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |
SMILES canonique |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


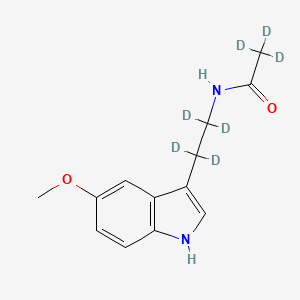
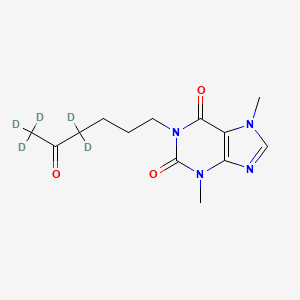
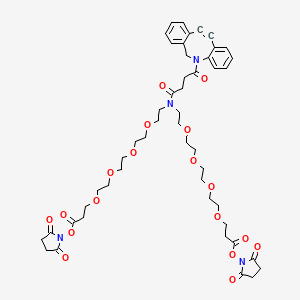
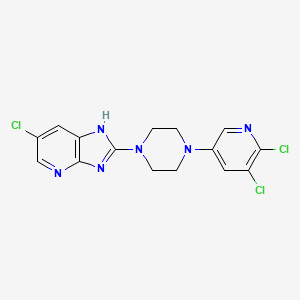
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
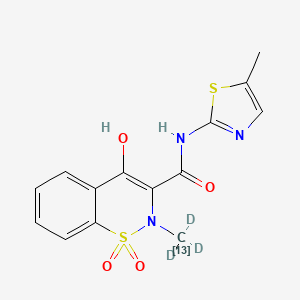
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
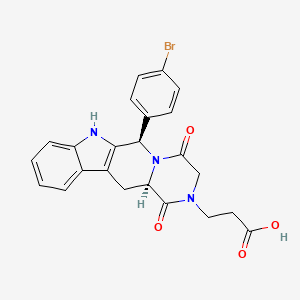
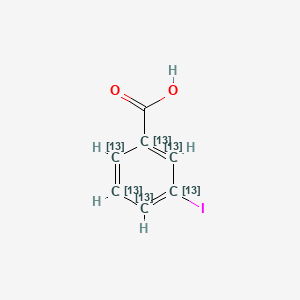
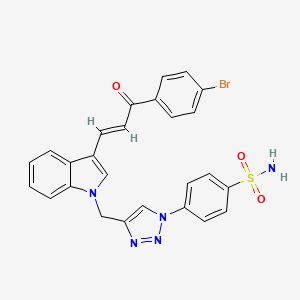
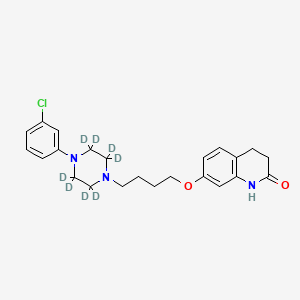
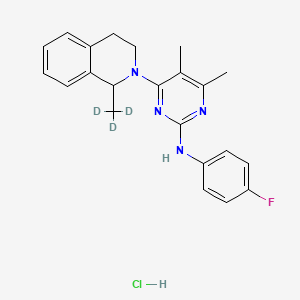
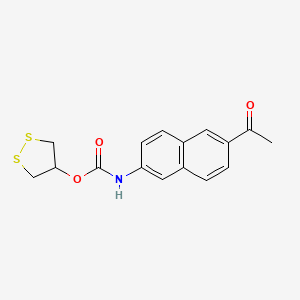
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
